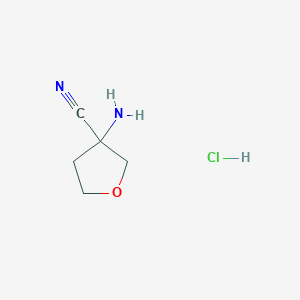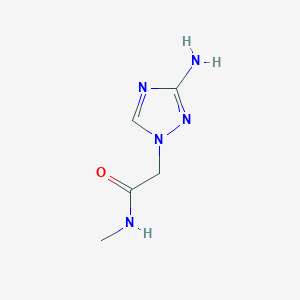
1-Acetyl-4-bromo-5-heptafluoropropyl-3-methylpyrazole
Overview
Description
Molecular Structure Analysis
The molecular formula of 1-Acetyl-4-bromo-5-heptafluoropropyl-3-methylpyrazole is C₉H₆BrF₇N₂O, and its molecular weight is 371.05 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Acetyl-4-bromo-5-heptafluoropropyl-3-methylpyrazole are not detailed in the search results. For comprehensive information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins. Due to its unique structure, it can be used as a building block for synthesizing more complex molecules that interact with proteins, aiding in the identification and understanding of protein functions .
Medicine
In the medical field, this pyrazole derivative could be explored for its potential as a pharmacophore. The presence of a heptafluoropropyl group may impart it with unique biological activity, possibly leading to the development of new therapeutic agents .
Agriculture
The compound’s potential applications in agriculture could involve the synthesis of novel pesticides or herbicides. Its structural features might be conducive to creating substances that target specific pests or weeds without affecting crops .
Material Science
Material scientists might investigate the compound for creating new polymeric materials. The fluorinated side chain could contribute to the development of materials with special properties like increased resistance to solvents or extreme temperatures .
Environmental Science
Environmental scientists could use this compound to study its breakdown products and their environmental impact. Understanding its persistence and transformation in the environment is crucial for assessing potential risks .
Analytical Chemistry
In analytical chemistry, this compound could serve as a standard or reagent in various chemical analyses. Its distinct molecular signature makes it suitable for use in spectroscopy and chromatography to identify or quantify other substances .
Biochemistry
Biochemists might explore the compound’s interaction with biological molecules. It could be used to study enzyme mechanisms or to develop assays for detecting biochemical reactions .
Safety and Hazards
properties
IUPAC Name |
1-[4-bromo-5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-methylpyrazol-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF7N2O/c1-3-5(10)6(19(18-3)4(2)20)7(11,12)8(13,14)9(15,16)17/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGMSKPXQRRFKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)C(C(C(F)(F)F)(F)F)(F)F)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF7N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-4-bromo-5-heptafluoropropyl-3-methylpyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine hydrochloride](/img/structure/B1526131.png)
![4-(Chloromethyl)-1-methoxy-2-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B1526132.png)

![Methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate](/img/structure/B1526134.png)




![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B1526139.png)

![Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1526144.png)


